molecular formula C36H60O6 B044416 Triisononyl trimellitate CAS No. 890091-51-7

Triisononyl trimellitate

Cat. No.: B044416
CAS No.: 890091-51-7
M. Wt: 588.9 g/mol
InChI Key: YPDXSCXISVYHOB-UHFFFAOYSA-N
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Description

Triisononyl trimellitate is a high-performance plasticizer known for its excellent resistance to high temperatures and low volatility. It is widely used in the production of flexible polyvinyl chloride (PVC) products, especially those requiring high-temperature stability and low migration tendencies. This compound is an ester derived from trimellitic acid and isononyl alcohol, making it a valuable component in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of triisononyl trimellitate involves the esterification of trimellitic acid anhydride with isononyl alcohol. The process typically follows these steps :

    Reactants: Trimellitic acid anhydride and isononyl alcohol are used in a mole ratio of 1:3.5-1:4.5.

    Catalyst and Additives: Activated carbon (0.1-0.3% of the weight of trimellitic acid anhydride) and a catalyst (0.05-0.2% of the weight of trimellitic acid anhydride) are added.

    Reaction Conditions: The mixture is stirred and heated to 185-195°C. The temperature is then raised to 185-245°C and maintained for 3-4 hours.

    Dealcoholization: Negative pressure dealcoholization is carried out until no return liquid exists.

    Neutralization: Sodium hydroxide solution (10-15% concentration) is added to control the acid value below 0.07 mgKOH/g.

    Refining: Water is introduced as an entrainer for dealcoholization refining. The temperature is lowered to 150°C, and dried atlapulgite (0.07-0.2% of the total mass) is added, mixed, and filtered.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency, product quality, and environmental considerations. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Triisononyl trimellitate primarily undergoes esterification and hydrolysis reactions. It is resistant to oxidation and reduction under normal conditions due to its stable ester structure.

Common Reagents and Conditions

    Esterification: Involves trimellitic acid anhydride and isononyl alcohol, with catalysts like sulfuric acid or p-toluenesulfonic acid.

    Hydrolysis: Can occur under acidic or basic conditions, leading to the formation of trimellitic acid and isononyl alcohol.

Major Products

    Esterification: Produces this compound.

    Hydrolysis: Yields trimellitic acid and isononyl alcohol.

Scientific Research Applications

Triisononyl trimellitate is extensively used in scientific research and industrial applications :

    Chemistry: As a plasticizer in the production of flexible PVC, enhancing its flexibility and durability.

    Biology: Used in the formulation of medical devices and tubing due to its biocompatibility and low toxicity.

    Medicine: Incorporated in drug delivery systems and medical packaging materials.

    Industry: Widely used in automotive interiors, electrical cables, and high-temperature applications due to its excellent thermal stability and low volatility.

Comparison with Similar Compounds

Similar Compounds

  • Trioctyl trimellitate
  • Trinonyl trimellitate
  • Tridecyl trimellitate

Uniqueness

Triisononyl trimellitate stands out due to its superior temperature resistance and low volatility compared to other trimellitate plasticizers. It offers a unique balance of properties, including high thermal stability, low migration, and excellent compatibility with PVC .

Properties

IUPAC Name

tris(7-methyloctyl) benzene-1,2,4-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H60O6/c1-28(2)19-13-7-10-16-24-40-34(37)31-22-23-32(35(38)41-25-17-11-8-14-20-29(3)4)33(27-31)36(39)42-26-18-12-9-15-21-30(5)6/h22-23,27-30H,7-21,24-26H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDXSCXISVYHOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCC(C)C)C(=O)OCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H60O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274203
Record name Tris(7-methyloctyl) trimellitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisononyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

53894-23-8, 890091-51-7
Record name Triisononyl trimellitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053894238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisononyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tris(7-methyloctyl) trimellitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triisononyl benzene-1,2,4-tricarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.480
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIISONONYL TRIMELLITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T06P0GMA66
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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